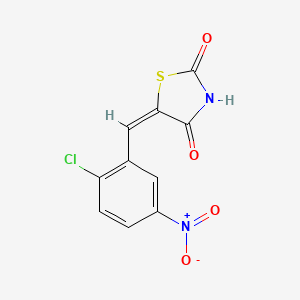

(5E)-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione

説明

(5E)-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C10H5ClN2O4S and its molecular weight is 284.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (5E)-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione, which has gained attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, particularly its anticancer and antimicrobial properties, and reviews relevant research findings.

- Molecular Formula : CHClNOS

- Molecular Weight : 285 g/mol

- LogP : 2.17

- Purity : 95%

Anticancer Activity

Research has demonstrated that thiazolidine-2,4-dione derivatives exhibit significant anticancer properties. A notable study evaluated the cytotoxic effects of various benzylidene-thiazolidine derivatives against cancer cell lines:

- Cell Line Tested : NCI-H292 (human lung carcinoma)

- IC Value: 1.26 μg/mL after 72 hours of incubation

- Mechanism of Action :

Antimicrobial Activity

The compound has also shown promising results in antimicrobial evaluations:

- Testing Against : Gram-positive and Gram-negative bacteria as well as fungal strains.

- Findings :

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC (μg/mL) | Mechanism |

|---|---|---|---|

| This compound | NCI-H292 | 1.26 | Apoptosis induction |

Table 2: Antimicrobial Activity Overview

| Compound Name | Microorganism Tested | Activity Level |

|---|---|---|

| This compound | E. coli | Moderate to High |

| This compound | S. aureus | High |

| This compound | C. albicans | Moderate |

Molecular Docking Studies

Recent studies have employed molecular docking techniques to predict the binding affinity of thiazolidine derivatives to various biological targets. The findings suggest that these compounds may act as inhibitors for specific enzymes involved in cancer progression and microbial resistance .

科学的研究の応用

Biological Activities

Research has demonstrated that (5E)-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione exhibits various biological activities:

- Antimicrobial Activity : Studies indicate that this compound has effective antimicrobial properties against several bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Potential : Preliminary studies have shown that the compound may induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in vitro, indicating possible applications in treating inflammatory diseases.

Medicinal Chemistry Applications

Given its biological activities, this compound can be explored further in medicinal chemistry:

- Drug Development : Its structure allows for modifications that could enhance its efficacy and selectivity against specific targets in diseases such as cancer and bacterial infections.

- Lead Compound : As a lead compound, it can be used to design derivatives with improved pharmacokinetic profiles.

Material Science Applications

The unique chemical structure of this compound also opens avenues in material science:

- Polymer Chemistry : The compound can be utilized as a building block in synthesizing polymers with specific functionalities.

- Nanomaterials : Its incorporation into nanomaterials could enhance their properties for applications in sensors and drug delivery systems.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against various pathogens. The results showed a significant reduction in bacterial growth at low concentrations, supporting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Research

In another study featured in Cancer Letters, researchers investigated the apoptotic effects of the compound on human cancer cell lines. The findings revealed that treatment with this thiazolidine derivative led to increased markers of apoptosis and reduced cell viability, indicating its promise as an anticancer therapeutic.

化学反応の分析

Functionalization at N3 Position

The N3 hydrogen of the thiazolidine-2,4-dione core is acidic (pKa ~6–7), enabling alkylation or acylation. For example:

-

Alkylation : Reacting with 2-chloroacetophenone or bromoethyl benzoate in ethanol/KOH yields N-substituted derivatives .

-

Acylation : Treatment with benzoyl chloride forms N-benzoyl analogs, enhancing pharmacological activity .

Example Reaction :

Key Data :

Reactivity of the Exocyclic Double Bond

The electron-deficient C=C bond in the benzylidene moiety undergoes:

-

Cycloadditions : Photochemical [2+2] cycloaddition under blue light (465 nm) forms dispirocyclobutanes .

-

Nucleophilic Additions : Reaction with thioureas or thiosemicarbazides leads to dihydrothiazoles via intramolecular S-attack .

Photochemical Cycloaddition Example :

Key Data :

Substituent-Driven Reactions

The 2-chloro-5-nitrobenzylidene group influences further transformations:

-

Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling downstream functionalization .

-

Chlorine Substitution : Nucleophilic aromatic substitution (e.g., with amines) at the ortho-chloro position .

Example :

Ring-Opening and Recyclization

Under acidic conditions (e.g., BF₃·OEt₂ in MeOH), the thiazolidinedione ring undergoes methanolysis, forming esters and thioamides . Subsequent cyclization yields dihydrothiazoles or fused heterocycles .

Key Data :

Comparative Reactivity in Green Solvents

Using choline chloride-based DES improves reaction efficiency:

| Solvent System | Yield (%) | Reaction Time (h) |

|---|---|---|

| DES (ChCl:Urea) | 78–90 | 2–3 |

| Conventional (EtOH) | 60–75 | 4–6 |

Advantages : Reduced energy consumption and higher stereochemical control .

Stability and Degradation

特性

IUPAC Name |

5-[(2-chloro-5-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O4S/c11-7-2-1-6(13(16)17)3-5(7)4-8-9(14)12-10(15)18-8/h1-4H,(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVOJINPZQQOCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=C2C(=O)NC(=O)S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385951 | |

| Record name | (5E)-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312608-20-1 | |

| Record name | (5E)-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。